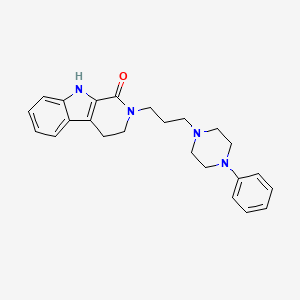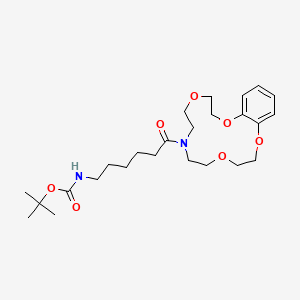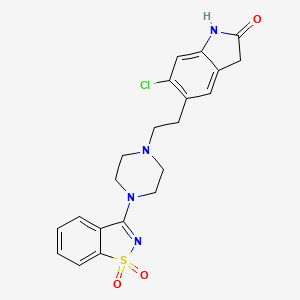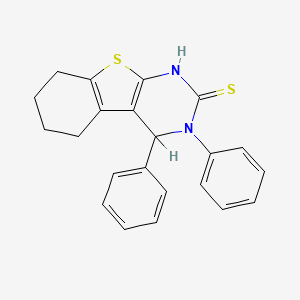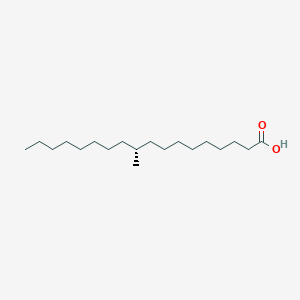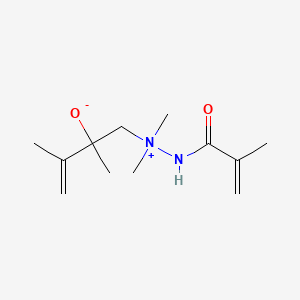
Adamantanylcarboxamido hydroxylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantanylcarboxamido hydroxylbenzamide is a synthetic compound that belongs to the class of amides. It is characterized by the presence of an adamantane group, a carboxamide group, and a hydroxylbenzamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adamantanylcarboxamido hydroxylbenzamide typically involves the reaction of adamantane carboxylic acid with hydroxylbenzamide in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .
Analyse Des Réactions Chimiques
Types of Reactions
Adamantanylcarboxamido hydroxylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Adamantanylcarboxamido hydroxylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-protecting and anti-sebum properties
Mécanisme D'action
The mechanism of action of adamantanylcarboxamido hydroxylbenzamide involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the adamantane group provides structural stability. The compound may exert its effects by inhibiting specific enzymes or interacting with cellular receptors. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearamides: Amides of stearic acid.
Cocamides: Amides of coconut fatty acids.
Benzamides: A significant class of amide compounds with various biological activities.
Uniqueness
Adamantanylcarboxamido hydroxylbenzamide is unique due to its combination of an adamantane group and a hydroxylbenzamide group, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
847249-61-0 |
|---|---|
Formule moléculaire |
C18H22N2O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-[4-(hydroxycarbamoyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c21-16(20-23)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13,23H,5-10H2,(H,19,22)(H,20,21) |
Clé InChI |
SWYSRRSBMXWRPJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


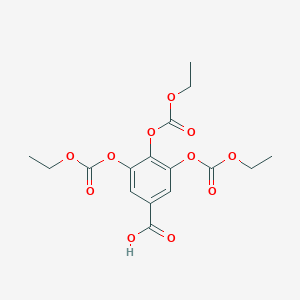
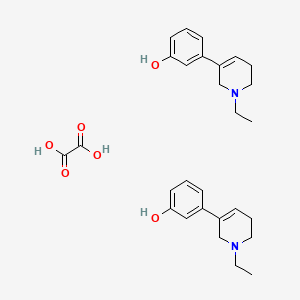
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
